molecular formula C10H11ClN2S B3034116 4-chloro-N-(dimethylaminomethylidene)benzenecarbothioamide CAS No. 138472-03-4

4-chloro-N-(dimethylaminomethylidene)benzenecarbothioamide

Cat. No.: B3034116
CAS No.: 138472-03-4
M. Wt: 226.73 g/mol
InChI Key: AIFFWJRYAQSDQQ-UHFFFAOYSA-N
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Description

4-Chloro-N-(dimethylaminomethylidene)benzenecarbothioamide, also known as 4-Chloro-N-methyl-N-phenylcarbamothioamide, is a synthetic, organic compound with a molecular weight of 230.68 g/mol. It is a derivative of benzenecarbothioamide and is used in a variety of scientific and industrial applications. This compound is a white crystalline solid with a melting point of 105-106 °C and a boiling point of 380 °C.

Scientific Research Applications

1. Synthesis Applications

A study conducted by Fagnoni, Mella, and Albini (1999) explored the smooth synthesis of aryl- and alkylanilines, including 4-chloro-N,N-dimethylaniline, through photoheterolysis in the presence of various aromatic compounds and alkenes. This process leads to heterolytic dehalogenation and trapping of the cation, forming products like 4-(dimethylamino)biphenyl with benzene and various β-chloroalkylanilines with alkenes, depending on the alkene structure. This demonstrates the role of 4-chloro-N-(dimethylaminomethylidene)benzenecarbothioamide in facilitating complex chemical synthesis processes (Fagnoni, Mella, & Albini, 1999).

2. Anticancer and Antioxidant Effects

Mohamed et al. (2022) investigated the potential of benzene sulfonamide derivatives, including this compound, as anticancer agents. The study synthesized new sulfonamide drugs and analyzed their effects on MCF-7 breast carcinoma cell lines. Two derivatives exhibited potent anticancer effects, highlighting the relevance of this compound in the development of new therapeutic agents with anticancer properties (Mohamed et al., 2022).

3. Degradation in Water Treatment

Li et al. (2020) conducted research on the degradation of 4-chloro-3,5-dimethylphenol (PCMX) using UV and UV/persulfate processes in water, relevant to this compound due to its structural similarity. This study focused on kinetics, mechanisms, and toxicity evolution in the water treatment process, providing insights into the potential environmental applications and impacts of similar compounds (Li et al., 2020).

4. Use in Liquid Crystals

Yeap et al. (2009) explored the use of similar compounds in the synthesis of non-symmetric liquid crystal dimers. The study provided insights into how substituents like chloro and dimethylamino groups affect the properties of liquid crystals. This research is relevant for understanding the applications of this compound in materials science, particularly in the field of liquid crystal technology (Yeap et al., 2009).

Properties

IUPAC Name

4-chloro-N-(dimethylaminomethylidene)benzenecarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2S/c1-13(2)7-12-10(14)8-3-5-9(11)6-4-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFFWJRYAQSDQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC(=S)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701181191
Record name Benzenecarbothioamide, 4-chloro-N-[(dimethylamino)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701181191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138472-03-4
Record name Benzenecarbothioamide, 4-chloro-N-[(dimethylamino)methylene]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138472-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenecarbothioamide, 4-chloro-N-[(dimethylamino)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701181191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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